5-Bromo-7-iodo-1H-indazole is a dihalogenated indazole, a class of heterocyclic compounds widely used as core scaffolds in medicinal chemistry and materials science.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGtfoTyQ0AZyr1uGPzBR59FwEfNntYzfZveFebCrJTcYpQ4ra1Ro1MDLwE3SijMy0uU9-3y9_xJP9kHkTjEDPq_Ye1lz2nm0q29R5UeLKlk01UjJsOf04isOVDCAYBh-jv-wBiwYLdxg7KVuMV9swyCBBgz5HQQjTBZIHv8CpJYAxvHWnNBz10WIguMSEstS9-_EEUmW6y9amhXMNdPoPE3XqGTYmLxJ5yjZRnsC43PWgqrL7Wlrd4vXxxtMYATXO9w9kavcgnBDc5PczyuUHDM4XIg90v1_zQ-GdJa_hWa5I5YZUJeMqp0-CL85XzRvKY%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkNYViuU4TkbFGQXebrNhdKc2vjrI8efrhKEIYEIEvRuOvMUg1f6roeJKL-Rs7tW8m15CVTGFEzDYwwNiBXyTclYsNPUEvxe1UG_Ou6mzuJwPnBZJbZ6peixYkLPDurgM-IAqAmRPQ87q9EHtDxOxri6o-uf-Nk1vYPTJBbaQTwiyYXWs-NDjnj0P1iw7tVkxBt1y1ZFBguY-3iu3HJi3Kmepoy1OxvRldwgAIJI17CUeatgKU3TQUBvO4Vi0%3D)] Its primary procurement value stems from the differential reactivity of its two distinct halogen substituents: an iodine atom at the C7 position and a bromine atom at the C5 position. This structural feature is specifically designed to enable controlled, stepwise functionalization in complex synthetic routes, particularly through palladium-catalyzed cross-coupling reactions.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHApgDrFIEKbqPB7zTKH3rCFLFPwieWfCx41YW8Vd9ERgyhNxIIUX95V64IYtb7_Pd6OUtRcAtMT3xHE8L2MvgjGV7_Ok7iRxMqw2e8cCy4OLuTOTlKT9AVGd3o_cciExRKX-GiFN-4dmlKv_s%3D)]
Substituting 5-Bromo-7-iodo-1H-indazole with seemingly similar, often less expensive, symmetrical analogs like 5,7-dibromo-1H-indazole or 5,7-diiodo-1H-indazole is synthetically inefficient for sequential modification. The key advantage of the bromo-iodo pattern is the ability to leverage the greater reactivity of the carbon-iodine bond for selective coupling under mild conditions, while leaving the more robust carbon-bromine bond intact for a subsequent, different transformation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGtfoTyQ0AZyr1uGPzBR59FwEfNntYzfZveFebCrJTcYpQ4ra1Ro1MDLwE3SijMy0uU9-3y9_xJP9kHkTjEDPq_Ye1lz2nm0q29R5UeLKlk01UjJsOf04isOVDCAYBh-jv-wBiwYLdxg7KVuMV9swyCBBgz5HQQjTBZIHv8CpJYAxvHWnNBz10WIguMSEstS9-_EEUmW6y9amhXMNdPoPE3XqGTYmLxJ5yjZRnsC43PWgqrL7Wlrd4vXxxtMYATXO9w9kavcgnBDc5PczyuUHDM4XIg90v1_zQ-GdJa_hWa5I5YZUJeMqp0-CL85XzRvKY%3D)] Using a symmetrical dihalide risks non-selective di-substitution or requires harsher conditions for the initial reaction, which can compromise yield and compatibility with sensitive functional groups, thereby increasing downstream purification costs and limiting synthetic strategies.
The differential reactivity between the C-I and C-Br bonds is the core reason to procure this specific compound. The C7-Iodo position can undergo selective palladium-catalyzed coupling under conditions that do not affect the C5-Bromo position. A direct experimental analog, 3-bromo-7-iodo-1H-indazole, demonstrates this principle with a reported 86% yield for a selective Suzuki coupling at the C7-iodo position, leaving the C-bromo bond available for subsequent functionalization.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGtfoTyQ0AZyr1uGPzBR59FwEfNntYzfZveFebCrJTcYpQ4ra1Ro1MDLwE3SijMy0uU9-3y9_xJP9kHkTjEDPq_Ye1lz2nm0q29R5UeLKlk01UjJsOf04isOVDCAYBh-jv-wBiwYLdxg7KVuMV9swyCBBgz5HQQjTBZIHv8CpJYAxvHWnNBz10WIguMSEstS9-_EEUmW6y9amhXMNdPoPE3XqGTYmLxJ5yjZRnsC43PWgqrL7Wlrd4vXxxtMYATXO9w9kavcgnBDc5PczyuUHDM4XIg90v1_zQ-GdJa_hWa5I5YZUJeMqp0-CL85XzRvKY%3D)] This high degree of regioselectivity is not achievable in a single step with symmetrical dihalo-analogs.
| Evidence Dimension | Regioselective Suzuki Coupling Yield (at C-I position) |
| Target Compound Data | 86% (by direct analogy with 3-bromo-7-iodo-1H-indazole) |
| Comparator Or Baseline | 5,7-dibromo-1H-indazole (requires harsher conditions, non-selective first coupling) or 5,7-diiodo-1H-indazole (high risk of non-selective di-substitution). |
| Quantified Difference | Enables high-yield mono-functionalization not readily accessible with symmetrical comparators. |
| Conditions | Suzuki coupling with phenylboronic acid, Pd(PPh3)4 catalyst, Na2CO3 base, in DME/H2O at reflux.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGtfoTyQ0AZyr1uGPzBR59FwEfNntYzfZveFebCrJTcYpQ4ra1Ro1MDLwE3SijMy0uU9-3y9_xJP9kHkTjEDPq_Ye1lz2nm0q29R5UeLKlk01UjJsOf04isOVDCAYBh-jv-wBiwYLdxg7KVuMV9swyCBBgz5HQQjTBZIHv8CpJYAxvHWnNBz10WIguMSEstS9-_EEUmW6y9amhXMNdPoPE3XqGTYmLxJ5yjZRnsC43PWgqrL7Wlrd4vXxxtMYATXO9w9kavcgnBDc5PczyuUHDM4XIg90v1_zQ-GdJa_hWa5I5YZUJeMqp0-CL85XzRvKY%3D)] |
This allows for the efficient, controlled synthesis of complex multi-substituted indazoles, saving steps, increasing overall yield, and reducing purification costs.
The indazole scaffold is a privileged core in numerous kinase inhibitors, including FDA-approved drugs.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGtfoTyQ0AZyr1uGPzBR59FwEfNntYzfZveFebCrJTcYpQ4ra1Ro1MDLwE3SijMy0uU9-3y9_xJP9kHkTjEDPq_Ye1lz2nm0q29R5UeLKlk01UjJsOf04isOVDCAYBh-jv-wBiwYLdxg7KVuMV9swyCBBgz5HQQjTBZIHv8CpJYAxvHWnNBz10WIguMSEstS9-_EEUmW6y9amhXMNdPoPE3XqGTYmLxJ5yjZRnsC43PWgqrL7Wlrd4vXxxtMYATXO9w9kavcgnBDc5PczyuUHDM4XIg90v1_zQ-GdJa_hWa5I5YZUJeMqp0-CL85XzRvKY%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkNYViuU4TkbFGQXebrNhdKc2vjrI8efrhKEIYEIEvRuOvMUg1f6roeJKL-Rs7tW8m15CVTGFEzDYwwNiBXyTclYsNPUEvxe1UG_Ou6mzuJwPnBZJbZ6peixYkLPDurgM-IAqAmRPQ87q9EHtDxOxri6o-uf-Nk1vYPTJBbaQTwiyYXWs-NDjnj0P1iw7tVkxBt1y1ZFBguY-3iu3HJi3Kmepoy1OxvRldwgAIJI17CUeatgKU3TQUBvO4Vi0%3D)] The specific halogenation pattern is critical not only for synthetic strategy but also for modulating biological activity through halogen bonding and steric interactions in the kinase ATP-binding pocket. 5-Bromo-7-iodo-1H-indazole provides two distinct and orthogonally reactive sites, enabling the rapid and systematic generation of compound libraries for structure-activity relationship (SAR) studies.
| Evidence Dimension | Handles for Synthetic Diversification |
| Target Compound Data | Two distinct sites (C7-Iodo, C5-Bromo) for sequential cross-coupling. |
| Comparator Or Baseline | Mono-halo indazoles (e.g., 5-bromo-1H-indazole) which offer only one site for diversification via cross-coupling. |
| Quantified Difference | Provides twice the number of diversification points on the core scaffold compared to mono-halo analogs. |
| Conditions | Standard medicinal chemistry library synthesis workflows. |
This compound accelerates the drug discovery process by enabling more efficient exploration of the chemical space required to optimize inhibitor potency and selectivity.
This compound is the correct choice for synthetic routes requiring the stepwise and regioselective introduction of two different aryl, heteroaryl, or alkynyl groups. The process involves a first coupling at the more reactive C7-iodo position, followed by purification and a second coupling with a different partner at the C5-bromo position, enabling access to complex target molecules that are difficult to prepare from symmetrical precursors.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGtfoTyQ0AZyr1uGPzBR59FwEfNntYzfZveFebCrJTcYpQ4ra1Ro1MDLwE3SijMy0uU9-3y9_xJP9kHkTjEDPq_Ye1lz2nm0q29R5UeLKlk01UjJsOf04isOVDCAYBh-jv-wBiwYLdxg7KVuMV9swyCBBgz5HQQjTBZIHv8CpJYAxvHWnNBz10WIguMSEstS9-_EEUmW6y9amhXMNdPoPE3XqGTYmLxJ5yjZRnsC43PWgqrL7Wlrd4vXxxtMYATXO9w9kavcgnBDc5PczyuUHDM4XIg90v1_zQ-GdJa_hWa5I5YZUJeMqp0-CL85XzRvKY%3D)]
In medicinal chemistry, this building block is ideally suited for programs targeting kinases where substitution at both C5 and C7 of the indazole core is required for optimizing potency, selectivity, or ADME properties. It allows for the creation of focused compound matrices where C7 substituents are varied against a fixed C5 substituent (or vice-versa), efficiently mapping the chemical space around the scaffold.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkNYViuU4TkbFGQXebrNhdKc2vjrI8efrhKEIYEIEvRuOvMUg1f6roeJKL-Rs7tW8m15CVTGFEzDYwwNiBXyTclYsNPUEvxe1UG_Ou6mzuJwPnBZJbZ6peixYkLPDurgM-IAqAmRPQ87q9EHtDxOxri6o-uf-Nk1vYPTJBbaQTwiyYXWs-NDjnj0P1iw7tVkxBt1y1ZFBguY-3iu3HJi3Kmepoy1OxvRldwgAIJI17CUeatgKU3TQUBvO4Vi0%3D)]